molecular formula C10H9N3O2 B8445429 3-H-Imidazole-4-carboxylic acid (4-hydroxy-phenyl)-amide

3-H-Imidazole-4-carboxylic acid (4-hydroxy-phenyl)-amide

Cat. No. B8445429
M. Wt: 203.20 g/mol
InChI Key: UTDHDVRULUQJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-H-Imidazole-4-carboxylic acid (4-hydroxy-phenyl)-amide is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-H-Imidazole-4-carboxylic acid (4-hydroxy-phenyl)-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-H-Imidazole-4-carboxylic acid (4-hydroxy-phenyl)-amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-1H-imidazole-5-carboxamide

InChI

InChI=1S/C10H9N3O2/c14-8-3-1-7(2-4-8)13-10(15)9-5-11-6-12-9/h1-6,14H,(H,11,12)(H,13,15)

InChI Key

UTDHDVRULUQJFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=CN2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-H-imidazole-4-carboxylic acid (4-benzyloxyphenyl)amide. (3.3 g, 11.2 mmol) in glacial acetic acid (70 mL) was hydrogenated (60 psi) over g of 10% palladium on carbon (0.3 g) at 25° C. for 18 hours. The catalyst was removed by filtration, and the solvent was evaporated in vacuo. The residue was stirred with NaHCO3 solution and the solid collected. There was obtained 2.4 g (100% yield) of the title compound as a yellow solid. MS m/z 204 (MH+). 1H NMR(DMSO-d6) δ 6.7 (dd, 2H), 7.5 (dd, 2H), 7.7 (s, 1H), 7.8 (s, 1H), 9.1 (s, 1H), 9.6 (s, 1H) and 12.5 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Yield
100%

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